6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)14(20)18-12(17-13)8-1-2-8/h3-8H,1-2H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVKZBGMZLLFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide, formic acid, and triethyl orthoformate . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study highlighted the structural modifications of pyrazolo[3,4-d]pyrimidinones leading to improved antitumor activity against various cancer cell lines . The incorporation of cyclopropyl and fluorophenyl groups has been shown to enhance the potency of these compounds by improving their interaction with biological targets.
Enzymatic Inhibition
6-Cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has also been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has been found to selectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in the de novo pyrimidine synthesis pathway. This inhibition is relevant for the treatment of conditions such as malaria and certain cancers . The compound's structural features allow it to occupy the active site of DHODH effectively, thereby blocking substrate access.
Optical Applications
Recent studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorophores due to their favorable photophysical properties. The compound's ability to emit fluorescence makes it suitable for applications in materials science and bioimaging . The incorporation of the cyclopropyl group enhances the stability and brightness of the fluorescent signal, making it an attractive candidate for further development in optical applications.
Case Studies and Research Findings
A comprehensive review of recent literature reveals several case studies highlighting the applications of pyrazolo[3,4-d]pyrimidinones:
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The pyrazolo[3,4-d]pyrimidin-4-one core allows for diverse substitutions at positions 1, 3, 5, and 4. Key analogs and their substituents are summarized below:
Key Observations :
- Position 1 : Aryl groups (e.g., 4-fluorophenyl, 4-nitrophenyl) enhance target binding via hydrophobic interactions. Electron-withdrawing groups (e.g., nitro in 10e) improve antitumor potency .
- Position 6 : Small alkyl/cyclopropyl groups optimize metabolic stability without steric hindrance .
- Position 5: Benzylideneamino substituents (e.g., in 10a–e) modulate antitumor activity; nitro derivatives (10e) are most potent .
Antitumor Activity
- Target Compound : Specific activity data are unavailable, but structural analogs suggest that the 4-fluorophenyl group may enhance kinase inhibition (e.g., CK2) compared to unsubstituted cores .
- 3,6-Dimethyl-1-phenyl Derivatives: Compound 10e (5-(4-nitrobenzylideneamino)) exhibited the highest activity (IC50 = 11 µM) against MCF-7 cells, attributed to nitro group-induced apoptosis .
- 1-(7-Methoxyquinolin-4-yl) Analogs: Demonstrated antibacterial activity, likely due to intercalation with DNA via the planar quinoline moiety .
Enzyme Inhibition
- Allopurinol: Inhibits xanthine oxidase (IC50 ~ 1 µM) by mimicking hypoxanthine, critical for gout treatment .
- CK2 Inhibitors : Methyl-substituted derivatives (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one) showed moderate CK2 inhibition, while bulkier groups (e.g., trifluoromethyl) improved potency .
Melting Points and Solubility
- The target compound’s cyclopropyl group may reduce polarity compared to methyl analogs, improving membrane permeability.
Biological Activity
6-Cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. The following sections detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : The initial step often involves reacting cyclopropyl and fluorophenyl derivatives with a suitable precursor to form the pyrazolo core.
- Cyclization : Subsequent cyclization reactions are performed under controlled conditions to yield the final compound.
This synthetic pathway allows for the introduction of various substituents that can modulate the compound's biological activity.
Biological Activity
The biological activity of this compound has been characterized primarily through its interaction with specific molecular targets:
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against Adenylyl Cyclase type 1 (AC1) . AC1 plays a crucial role in signaling pathways related to chronic pain and memory processes. The compound has demonstrated low micromolar potency against AC1 with an IC50 value around 1.4 µM, indicating its potential as a therapeutic agent for conditions involving AC1 dysregulation .
Anticancer Properties
Preliminary studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. The specific compound has been evaluated against various human tumor cell lines, showing promising antiproliferative activity with GI50 values in the nanomolar to micromolar range. This suggests that it may inhibit cancer cell growth effectively .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in biological applications:
- Study on Pain Management : A study focusing on chronic pain models demonstrated that compounds similar to this compound significantly reduced pain sensitivity in animal models when administered at specific dosages.
- Anticancer Efficacy : In vitro studies showed that this compound inhibited cell proliferation in multiple cancer cell lines. For instance, treatment with varying concentrations led to a dose-dependent decrease in cell viability across breast and lung cancer models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Variations in substituents on the phenyl ring or modifications to the cyclopropyl group can significantly affect potency and selectivity against target enzymes. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on Phenyl | Increases potency against AC1 |
| Methyl on Cyclopropyl | Modulates lipophilicity and bioavailability |
Q & A
Q. What synthetic strategies are optimal for preparing 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of substituted pyrazole precursors with fluorophenyl-containing reagents. Key steps include:
- Cyclopropane Introduction : Cyclopropyl groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency due to their ability to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ ~1.2–1.5 ppm for cyclopropyl protons) and fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Stretching vibrations at ~1670–1700 cm⁻¹ indicate the carbonyl group (C=O) in the pyrimidinone ring .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₂F₃N₄O: 356.73) .
Q. What biological targets are relevant for this compound in pharmacological studies?
Based on structural analogs, potential targets include:
- Kinase Inhibitors : ATP-binding pockets of kinases (e.g., JAK2, EGFR) due to the pyrazolo-pyrimidine scaffold .
- Antimicrobial Targets : Bacterial DNA gyrase or topoisomerase IV, as fluorophenyl derivatives show activity against Gram-positive pathogens .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify target affinity (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell lines) to rule out experimental variability .
- Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to distinguish target-specific vs. off-target effects .
Q. What methodological considerations are critical for environmental impact studies of this compound?
- Degradation Pathways : Use HPLC-MS/MS to monitor abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 5–9, UV light) .
- Ecototoxicity : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD Test Guidelines 202 .
- Bioaccumulation Potential : Calculate logP values (e.g., via XLogP3) to estimate persistence in lipid-rich tissues .
Q. How can computational tools enhance the design of derivatives with improved selectivity?
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like polar surface area and H-bond donor/acceptor counts .
- Free Energy Perturbation (FEP) : Predict binding energy changes upon structural modifications to prioritize synthetic targets .
- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
